Direct blue 90
Description
Properties
CAS No. |
12217-56-0 |
|---|---|
Molecular Formula |
C7H14 |
Origin of Product |
United States |
Advanced Synthetic Pathways and Structural Modification Research of Direct Blue 90
Novel Synthetic Methodologies for Direct Blue 90 and its Analogues
Novel synthetic approaches for direct dyes, including those structurally related to this compound, aim to improve efficiency, yield, and potentially reduce environmental impact. Traditional synthesis of azo dyes involves the diazotization of a primary aromatic amine and subsequent coupling with an electron-rich nucleophile, such as an amine or phenol (B47542). nih.gov Variations on this core methodology are explored to create new direct dyes or optimize the synthesis of existing ones.
One area of research involves the synthesis of direct dyes based on non-carcinogenic amines as alternatives to compounds like benzidine. For instance, direct dyes have been synthesized using 4,4'-diaminodiphenylamine-2'-sulphonic acid, a non-genotoxic amine. This process typically involves tetrazotization followed by coupling with various intermediates. lgu.edu.pkresearchgate.net The yields reported for such syntheses can range from 70-85%. lgu.edu.pk
Another approach focuses on the synthesis of disazo dyes, which contain two azo groups. These can be synthesized through different methods, including the coupling of two moles of a diazoic acid on the same coupling component or by coupling an amino azoic acid with a phenolic coupler. nih.gov Some direct dyes fall into the category of polyazo dyes, possessing three or more azo groups. ekb.eg
Research also explores the synthesis of novel blue azo-dye derivatives containing specific functional groups, such as acrylate (B77674) groups, to enhance properties like thermal stability and chemical resistance for applications in color filters. researchgate.net These syntheses involve characterizing the products using techniques like elemental analysis, UV-visible spectra, IR, mass spectrometry, and 1H-NMR. researchgate.net
Furthermore, studies on Prussian blue analogues (PBAs), which share some structural characteristics with complex blue pigments, investigate various synthesis methods, including co-precipitation techniques and successive ionic layer deposition (SILD), to control their structure, morphology, and properties for applications like energy storage. bohrium.comresearchgate.netresearchgate.netresearchgate.net While not this compound itself, research on PBAs highlights advanced synthetic strategies for complex blue coordination compounds.
Table 1: Examples of Synthetic Approaches for Direct Dyes and Analogues
| Synthetic Approach | Key Starting Materials / Reactions | Reported Yield Range | Characterization Techniques Used | Reference |
| Synthesis based on non-carcinogenic amines | 4,4'-diaminodiphenylamine-2'-sulphonic acid, diazotization, coupling | 70-85% | Visible absorption spectroscopy, IR, TLC | lgu.edu.pkresearchgate.net |
| General Azo Dye Synthesis | Aromatic primary amine diazotization, coupling with nucleophiles | Not specified | Not specified | nih.gov |
| Synthesis of Novel Blue Azo-Dye Derivatives | Azo dyes with acrylate groups | Not specified | Elemental analysis, UV-Vis, IR, Mass, 1H-NMR | researchgate.net |
| Synthesis of Prussian Blue Analogues (PBAs) | Metal nitrates, potassium hexacyanoferrate, co-precipitation, SILD | Not specified | PXRD, XPS, SEM, electrochemical methods | bohrium.comresearchgate.net |
Derivatization Strategies for Tailored Spectroscopic or Interactional Properties
Derivatization strategies are employed to modify the structure of direct dyes, including this compound, to tailor their spectroscopic properties (e.g., absorption, fluorescence) or interactional properties (e.g., affinity for fibers, solubility).
Modifying the molecular structure of dyes can influence their solubility and dyeing uptake on fibers. For instance, studies on disperse dyes have shown that the introduction of specific groups, such as N-acetoxyethyl groups, can lead to lower solubility in non-aqueous media, resulting in increased dye adsorption on polyester (B1180765) fibers and higher dyeing uptake. researchgate.net The position and nature of substituents can significantly impact the dyeing performance. researchgate.net
Derivatization can also be used to introduce reactive groups onto dye molecules, allowing them to form covalent bonds with fibers, thereby improving wash fastness. researchcommons.orgmdpi.com While this compound is a direct dye (primarily interacting through non-covalent forces), research on reactive dyes demonstrates how structural modifications enable covalent bonding for enhanced wet fastness properties. mdpi.com Cationization of cellulose (B213188) fibers is another strategy to enhance interaction with anionic direct dyes through electrostatic interactions. mdpi.commdpi.com
Spectroscopic studies, such as UV-Vis, fluorescence, and Raman spectroscopy, are crucial in understanding how structural modifications and environmental factors affect the electronic and vibrational properties of direct dyes. mdpi.comresearchgate.netresearchgate.net Changes in absorption and fluorescence spectra can indicate molecular aggregation or interactions with the surrounding medium or fiber. mdpi.comresearchgate.net For example, shifts in absorption spectra with increasing dye concentration can suggest the formation of aggregates in aqueous solutions. researchgate.net
Derivatization is also a common technique in analytical chemistry to add a chromophore or fluorophore to a molecule that lacks one, enabling detection via UV or fluorescence spectroscopy. researchgate.net While this is a general analytical technique, the principle of adding functional groups to modify spectroscopic properties is relevant to tailoring the properties of direct dyes.
Table 2: Impact of Structural Modifications on Dye Properties
| Structural Modification / Strategy | Effect on Property | Example (if available) | Characterization / Study Method Used | Reference |
| Introduction of N-acetoxyethyl groups | Decreased solubility, increased dyeing uptake on polyester | Disperse dyes | Solubility tests, dyeing uptake measurements, DFT calculations | researchgate.net |
| Introduction of reactive groups | Formation of covalent bonds with fibers, improved fastness | Reactive dyes (e.g., Remazol Brilliant Blue R) | Dye uptake assessment, spectroscopic studies (UV-Vis, fluorescence, FTIR, XPS) | researchcommons.orgmdpi.com |
| Cationization of cellulose fiber | Enhanced electrostatic interaction with anionic dyes | Cellulose modified with cationic modifiers | Dye uptake assessment, spectroscopic studies (ATR-FTIR, UV-Vis, fluorescence, XPS) | mdpi.commdpi.com |
| Altering chemical environment | Changes in absorption/spectroscopic properties | Direct Blue 1 in different media (solution, cellulose) | NMR, resonance Raman, IR, UV-Vis spectroscopy | researchgate.netresearchgate.net |
Mechanistic Investigations of this compound Synthesis Pathways
Mechanistic investigations of direct dye synthesis pathways, including those relevant to this compound, focus on understanding the step-by-step chemical transformations involved. The primary reaction mechanism in the synthesis of azo dyes is the diazotization-coupling reaction. nih.govijstr.org
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (typically generated from sodium nitrite (B80452) and an acid) at low temperatures (0-5 °C) to form a diazonium salt. lgu.edu.pknih.govekb.eg Diazonium salts are generally unstable and are typically used immediately in the subsequent coupling reaction. ekb.eg
The coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich aromatic compound, such as a phenol or an amine, to form the azo linkage (-N=N-). nih.gov The conditions for the coupling reaction, such as pH and temperature, are carefully controlled to favor the desired product. lgu.edu.pk
While specific detailed mechanistic studies focusing solely on the synthesis pathway of this compound were not extensively found in the search results, research on the degradation mechanisms of direct dyes provides insights into the cleavage of the azo linkage and the formation of intermediate products under various conditions, such as photocatalytic degradation. scispace.comresearchgate.net These studies often employ techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS) to identify intermediate products and propose degradation pathways. scispace.comresearchgate.net Understanding the reverse process of degradation can offer insights into the stability and formation of the azo bond.
Studies on the direct synthesis of other compounds, such as hydrogen peroxide on Pd clusters or quaternary alkylammonium-capped perovskite nanocrystals, provide examples of detailed mechanistic investigations involving proton-electron transfer pathways and the role of ligands and reaction conditions. acs.orgacs.org While these are different chemical systems, they illustrate the depth of mechanistic studies in understanding complex synthesis routes.
Research into the degradation mechanisms of dyes like Methylene (B1212753) Blue by advanced oxidation processes also highlights different oxidation pathways, including direct reactions with the oxidant and reactions involving intermediate active species. nih.govredalyc.org These mechanistic studies, although focused on degradation, contribute to the broader understanding of the reactivity of dye molecules.
Table 3: Key Steps in Azo Dye Synthesis
| Step | Description | Typical Conditions | Reference |
| Diazotization | Formation of diazonium salt from primary aromatic amine | 0-5 °C, acidic medium | lgu.edu.pknih.govekb.eg |
| Coupling | Electrophilic attack of diazonium salt on coupling component | Controlled pH and temperature | lgu.edu.pknih.gov |
Environmental Distribution, Transport, and Transformation Dynamics of Direct Blue 90
Ecological Fate and Transformation Pathways of Direct Blue 90 in Aquatic Systems
Upon entering aquatic systems, this compound undergoes various processes that determine its distribution and potential transformation. Azo dyes, including direct dyes, are generally soluble in water. canada.ca This hydrophilicity suggests they may remain in the water column for relatively long periods. canada.ca However, their ultimate fate is influenced by interactions with suspended solids, sediments, and biological activity. canada.ca
Biodegradation of azo dyes can occur under both aerobic and anaerobic conditions. mst.dk The initial step typically involves the reductive cleavage of the azo bond (N=N). mst.dk Under aerobic conditions, this cleavage is often followed by further degradation of the resulting aromatic intermediates through processes like hydroxylation and ring opening. mst.dk In anaerobic environments, such as the anoxic layers of sediments, the reductive cleavage of the azo bond can lead to the formation of aromatic amines. canada.ca This reductive cleavage is considered a significant degradation pathway for azo dyes. scbt.com
Studies on other direct dyes, such as Direct Red 28, Direct Blue 1, and Direct Blue 14, in anaerobic sediment-water systems have shown degradation rates exceeding 90%, with half-lives ranging from 2 to 16 days. mst.dk The extent of degradation can be inhibited if the dyes are strongly bound to the sediment. mst.dk While specific degradation half-lives for this compound were not explicitly found in the search results, these findings for similar direct dyes provide insight into potential transformation rates in anaerobic aquatic environments.
Photocatalytic oxidation using materials like TiO2 under UV irradiation has also been studied for the degradation of various dyes, including some Direct Blue variants like Direct Blue 87 and Direct Blue 160. mlsu.ac.in The effectiveness of this process can be influenced by factors such as pH. ecnu.edu.cn
Adsorption and Desorption Dynamics in Sediment-Water Interfaces
Adsorption plays a crucial role in the fate of this compound in aquatic systems. Due to their ionic nature, direct dyes can adsorb onto soil, sediment, and particulate matter through ion-exchange processes. mst.dkscbt.com This adsorption can lead to their removal from the water column. canada.ca
The extent of adsorption can be influenced by various factors, including the characteristics of the adsorbent (e.g., organic matter content, surface area) and the properties of the water (e.g., pH, dye concentration, temperature). nih.govrsc.org For instance, studies on the adsorption of methylene (B1212753) blue onto marine sediments showed a positive correlation between adsorption capacity and the organic matter content of the sediments. mdpi.compreprints.org
Desorption, the release of adsorbed substances back into the water column, is also an important dynamic. nih.govrsc.org The rate of desorption is related to the initial adsorption process and can influence the persistence and transport of the dye. rsc.org Studies on methylene blue desorption from marine sediments indicated that the dye was strongly adsorbed, with very low quantities extractable by seawater. mdpi.compreprints.org This suggests that once adsorbed, this compound may not be readily released back into the water column, potentially leading to its accumulation in sediments.
Influence of Environmental Parameters on Persistence and Mobility
Several environmental parameters can influence the persistence and mobility of this compound in aquatic environments. As an ionic dye, its solubility and behavior can be affected by the ionic strength of the water. mst.dk
pH is a critical factor influencing both adsorption and degradation processes. The charge on the surface of adsorbents can be directly affected by pH, which in turn influences their capacity to chelate dye molecules. nih.govrsc.org Changes in pH can also impact the kinetics of degradation processes, such as photocatalytic oxidation. ecnu.edu.cn
Temperature can also affect adsorption capacity and the rates of biodegradation and abiotic transformation. rsc.org Higher temperatures generally increase the rate of chemical reactions, including degradation.
The presence of other substances in the water, such as metal ions or other organic compounds, can also influence the fate of this compound through complexation, competition for adsorption sites, or effects on microbial activity. mlsu.ac.in
Persistence of a chemical in the environment is typically assessed based on its degradation rate in different compartments, often expressed as half-lives. nih.gov Mobility, particularly in the subsurface, is related to a substance's persistence in soil and its sorption capacity to soils and sediments. acs.org Low K values generally indicate high to moderate mobility in soil and sediment, but ionic compounds can adsorb through ion-exchange processes, which affects their mobility. mst.dk
Modeling Approaches for this compound Environmental Fate
Modeling approaches are valuable tools for predicting and understanding the environmental fate of chemicals like this compound. These models integrate information on chemical properties, environmental parameters, and release patterns to estimate concentrations and distribution in various environmental compartments. nih.gov
Development and Validation of Multimedia Compartment Models
Multimedia compartment models (MCMs) are widely used to describe the partitioning and fate of chemicals in the environment. nih.govoup.com These models divide the environment into interconnected compartments, such as air, water, soil, and sediment, and simulate the movement and transformation of chemicals between these compartments. oup.com MCMs are based on mass balance equations that account for processes like advection, diffusion, degradation, and inter-compartmental exchange. oup.com
The development of MCMs for specific chemicals involves defining the relevant compartments and processes and obtaining chemical-specific input parameters, such as partition coefficients and degradation half-lives. oup.comecetoc.org Validation of these models is crucial and typically involves comparing model predictions with measured environmental concentrations. nih.gov However, obtaining sufficient and accurate data for validation can be a limitation. nih.goveuropa.eu
Quantitative Structure-Activity Relationship (QSAR) Applications in Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a substance to its physical, chemical, or biological properties. nih.govfrontiersin.orgdmu.dk QSARs can be used to estimate environmental fate parameters, such as partition coefficients (e.g., K, K) and degradation rates, when experimental data are limited or unavailable. dmu.dkoup.com
QSAR models are based on the principle that the structure of a molecule determines its properties and behavior. dmu.dk By identifying molecular descriptors that correlate with environmental fate endpoints, QSARs can predict the behavior of new or untested chemicals. frontiersin.org
In the context of environmental fate prediction for dyes like this compound, QSARs can be applied to estimate parameters relevant to processes such as adsorption to soil and sediment (using K) and potential for biodegradation or abiotic transformation. oup.com
Mechanistic and Kinetic Investigations of Direct Blue 90 Degradation Processes
Photocatalytic Degradation of Direct Blue 90
Photocatalytic degradation utilizes semiconductor materials as catalysts to accelerate the degradation of organic pollutants in the presence of light. This process involves the absorption of photons by the photocatalyst, leading to the generation of electron-hole pairs that initiate a series of redox reactions.
Mechanisms of Photocatalytic Transformation (Direct and Indirect Pathways, Hydroxyl Radical Generation)
The photocatalytic degradation of this compound can proceed through both direct and indirect pathways. The direct pathway involves the direct interaction between the excited photocatalyst and the dye molecule, leading to its degradation. The indirect pathway, which is often more significant, involves the generation of highly reactive species, primarily hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and holes (h⁺), that subsequently attack and degrade the dye molecules acs.orgmdpi.com.
Upon illumination with photons of sufficient energy (equal to or greater than the bandgap energy of the semiconductor), electrons in the valence band (VB) of the photocatalyst are excited to the conduction band (CB), leaving behind holes in the VB acs.org. These photogenerated electron-hole pairs can then migrate to the catalyst surface and participate in redox reactions.
Hydroxyl radicals, potent oxidizing agents, are primarily generated through the reaction of holes with adsorbed water molecules or hydroxide (B78521) ions on the catalyst surface acs.orgmdpi.comtandfonline.com. H₂O + h⁺ → •OH + H⁺ OH⁻ + h⁺ → •OH
Superoxide radicals are formed by the reaction of photogenerated electrons with adsorbed molecular oxygen acs.orgmdpi.com. O₂ + e⁻ → •O₂⁻
These reactive species, particularly hydroxyl radicals, are highly effective in attacking the chromophoric azo bonds (-N=N-) and aromatic rings of the this compound molecule, leading to its decolorization and eventual mineralization into simpler, less toxic compounds such as CO₂, H₂O, and inorganic ions tandfonline.com. The degradation process often involves the cleavage of the azo linkage and the breakdown of aromatic structures through a series of oxidation steps tandfonline.com.
Kinetic Modeling of Photocatalytic Reactions (Langmuir-Hinshelwood, Pseudo-First/Second Order)
The kinetics of this compound photocatalytic degradation are frequently described by kinetic models, with the Langmuir-Hinshelwood (L-H) model and pseudo-first-order kinetics being commonly applied scirp.orgchemmethod.comdntb.gov.uacapes.gov.br.
The Langmuir-Hinshelwood model is often used to describe heterogeneous photocatalytic reactions that occur on the surface of a catalyst. It considers the adsorption of the reactant (dye molecule) onto the catalyst surface as a crucial step influencing the reaction rate. The model can be expressed as: r = (k * K * C) / (1 + K * C) where: r is the reaction rate k is the reaction rate constant K is the adsorption equilibrium constant C is the concentration of the reactant (dye)
At low reactant concentrations, where K*C << 1, the L-H model simplifies to pseudo-first-order kinetics: r = k' * C where k' = k * K is the apparent first-order rate constant.
Numerous studies have shown that the photocatalytic degradation of various Direct Blue dyes, including DB15, follows pseudo-first-order kinetics under different experimental conditions scirp.orgchemmethod.comdntb.gov.uacapes.gov.brbiomedres.us. This suggests that the reaction rate is directly proportional to the concentration of the dye in the solution.
Interactive Table 1: Pseudo-First-Order Rate Constants for Photocatalytic Degradation of Direct Blue Dyes
| Dye | Photocatalyst | Irradiation Source | Apparent First-Order Rate Constant (min⁻¹) | Reference |
| DB1 | TiO₂ (non-irradiated) | e-beam irradiated | 0.0742 | mdpi.com |
| DB1 | TiO₂ (10 kGy e-beam irradiated) | e-beam irradiated | 0.0661 | mdpi.com |
| DB15 | Suspended TiO₂ | UV light | Pseudo-first-order | dntb.gov.ua |
| DB15 | Immobilized TiO₂ | UV light | Pseudo-first-order | dntb.gov.ua |
| Reactive Brilliant Blue KN-R | TiO₂ | UV irradiation | Pseudo-first-order | capes.gov.br |
| Crystal Violet | ZnO/CNA | Sunlight | Pseudo-first-order | chemmethod.com |
The applicability of the L-H model also highlights the importance of dye adsorption onto the catalyst surface for efficient degradation scirp.org. Factors such as initial dye concentration, catalyst loading, pH, and light intensity can influence the reaction kinetics and the apparent rate constant scirp.orgdntb.gov.uajmaterenvironsci.com.
Role of Advanced Nanocatalysts (e.g., TiO₂, ZnO, Metal-Doped Composites) in this compound Photodegradation
Advanced nanocatalysts, particularly those based on TiO₂ and ZnO, play a crucial role in enhancing the efficiency of this compound photodegradation scirp.orgbiomedres.usbohrium.comacs.orgnih.gov. These semiconductor materials are favored due to their favorable optical and electronic properties, chemical stability, low cost, and non-toxicity mdpi.comjmaterenvironsci.com.
TiO₂ is one of the most widely studied photocatalysts for dye degradation mdpi.comscirp.orgjmaterenvironsci.com. Its effectiveness is attributed to its ability to generate electron-hole pairs under UV irradiation, leading to the formation of reactive oxygen species acs.orgmdpi.com. Studies have investigated the use of microparticulate TiO₂ for the degradation of Direct Blue 1, demonstrating its photocatalytic activity mdpi.com.
ZnO is another promising photocatalyst for dye degradation, exhibiting similar photocatalytic properties to TiO₂ chemmethod.combiomedres.us. Research has explored the use of ZnO nanoparticles for the degradation of Direct Blue 129 under visible light biomedres.usresearchgate.net.
To further enhance the photocatalytic efficiency and extend the light absorption range into the visible spectrum, various modification strategies have been employed, including doping with metals and non-metals, creating composites, and controlling nanoparticle morphology tandfonline.combiomedres.usjmaterenvironsci.combiomedres.usresearchgate.net. Metal-doped TiO₂ and ZnO composites have shown improved photocatalytic performance for the degradation of Direct Blue dyes biomedres.usbiomedres.us. For instance, lanthanide-ion-doped TiO₂ has been investigated for the degradation of Direct Blue 53, with Gd-TiO₂ showing high effectiveness biomedres.usbiomedres.us. Similarly, transition metal-doped ZnO (Ag, Cu, Mn) has demonstrated higher activity compared to undoped ZnO for the degradation of Direct Blue 15 biomedres.usresearchgate.netbiomedres.us. Composites like CuFeO₂/ZnO have also been tested for the degradation of Direct Blue 71 under visible light, confirming dye mineralization biomedres.usbiomedres.us. The morphology of the catalyst, such as nanoflower structures, can also influence photoactivity biomedres.usresearchgate.netbiomedres.us.
Interactive Table 2: Examples of Nanocatalysts and Their Performance in Direct Blue Dye Degradation
| Dye | Photocatalyst | Irradiation Source | Key Finding | Reference |
| DB1 | TiO₂ | e-beam | Slight improvement in degradation rate with irradiation. | mdpi.com |
| DB53 | Gd-TiO₂ | UV irradiation | Most effective among tested lanthanide-doped TiO₂. | biomedres.usbiomedres.us |
| DB71 | CuFeO₂/ZnO | Visible light | Mineralization confirmed by TOC measurements. | biomedres.usbiomedres.us |
| DB129 | ZnO nanoparticles | Visible light | High dye removal up to 95%. | biomedres.usresearchgate.net |
| DB15 | Ag-doped ZnO | UV irradiation | Higher activity than undoped ZnO. | biomedres.usresearchgate.netbiomedres.us |
| DB15 | Cu-doped ZnO | Visible light | Highest degradation rate among tested transition metal-doped ZnO under visible light. | biomedres.usresearchgate.netbiomedres.us |
| Direct Blue 71 | CoFe₂O₄/ZnO | Visible light | Enhanced degradation rate in the presence of PMS. | biomedres.usbiomedres.us |
| Direct Blue 71 | Co metatitanate/cobalt oxide | Not specified | 82% degradation efficiency, 78% TOC removal. | researchgate.netresearchgate.net |
The efficiency of these nanocatalysts is influenced by factors such as dopant concentration, dopant type, particle size, surface area, and crystal structure, all of which impact the catalyst's bandgap energy, charge carrier separation, and adsorption properties mdpi.combiomedres.usjmaterenvironsci.combiomedres.usresearchgate.net.
Electrochemical Degradation of this compound
Electrochemical degradation is another effective AOP for the removal of persistent organic pollutants like this compound. This method involves the application of an electric current to an electrolytic cell containing the wastewater, leading to the direct or indirect oxidation of the dye molecules at the electrode surfaces.
Electrode Material Engineering for Enhanced this compound Electro-oxidation
The choice of electrode material is critical for the efficiency of electrochemical degradation processes. Ideal electrode materials for dye electro-oxidation should possess high electrocatalytic activity, good conductivity, large surface area, and stability under the operating conditions acs.orgmdpi.comnih.gov.
Various electrode materials have been investigated for the electrochemical degradation of dyes, including carbon-based materials, metal oxides, and dimensionally stable anodes (DSAs) acs.orgmdpi.comnih.govresearchgate.net. Studies on the electrochemical oxidation of Direct Blue using graphite (B72142) and stainless steel plates as anode and cathode, respectively, have shown high removal efficiency researchgate.net.
Boron-doped diamond (BDD) electrodes are known for their high oxygen overpotential, which favors the generation of hydroxyl radicals and leads to efficient mineralization of organic pollutants acs.orgmdpi.comnih.govsoton.ac.uk. However, the high cost of BDD limits its widespread industrial application acs.orgmdpi.comnih.gov.
Metal oxide electrodes, such as PbO₂, SnO₂, and IrO₂-Ta₂O₅, have also been explored acs.orgmdpi.comnih.gov. Sb-doped SnO₂ and Sb-doped Sn₀.₈W₀.₂-Ox anodes have been used in indirect anodic oxidation processes mdpi.com. Ti/Pt and Ti/IrO₂-Ta₂O₅ anodic materials have been utilized in electrochemical cell reactors for dye decolorization and mineralization acs.orgnih.gov.
Recently, carbon-based materials, such as flexible graphite, have gained attention as low-cost and environmentally benign electrode materials for electrochemical degradation acs.orgnih.gov. Flexible graphite electrodes have been used for the electrochemical degradation of methylene (B1212753) blue, demonstrating promising removal efficiency acs.orgnih.gov.
Interactive Table 3: Electrode Materials Used in Electrochemical Degradation of Dyes
| Dye | Anode Material | Cathode Material | Key Finding | Reference |
| Direct Blue | Graphite | Stainless steel | Maximum removal efficiency of 98% under optimal conditions. | researchgate.net |
| Reactive Blue 19 | BDD | Not specified | Efficient direct degradation and TOC removal at high current densities. | soton.ac.uk |
| Reactive Blue 19 | BDD | RVC | Combined process did not significantly improve degradation compared to direct BDD. | soton.ac.uk |
| Methylene Blue | Ni₀.₆Co₀.₄-oxide | Not specified | Decrease in absorbance peaks and visual decolorization observed. | mdpi.com |
| Methylene Blue | Flexible graphite | Flexible graphite | Promising removal efficiency. | acs.orgnih.gov |
| Methylene Blue | Graphite-doped PbO₂ | Not specified | Maximum removal efficiency of 97.7% at optimal pH and time. | nih.gov |
| Methylene Blue | Ti/RuO₂–IrO₂ | Not specified | Faster decolorization and mineralization via indirect electrolysis (active chlorine). | acs.orgnih.gov |
| Methylene Blue | SnO₂ | Not specified | Used in electrochemical treatment. | acs.orgnih.gov |
Investigation of Reactive Species Generation and Degradation Pathways (e.g., Hypochlorite (B82951), Hydroxyl Radicals)
Electrochemical degradation of this compound involves the generation of various reactive species that contribute to the breakdown of the dye molecule. The primary reactive species are often generated either directly at the anode surface or indirectly in the bulk solution.
Direct oxidation occurs when the dye molecule loses electrons directly to the anode surface. However, this can lead to electrode fouling and passivation mdpi.com.
Indirect oxidation is more common and involves the electrogeneration of strong oxidizing agents from supporting electrolytes present in the wastewater. In the presence of chloride ions, hypochlorite (ClO⁻) and active chlorine species can be generated, which are powerful bleaching agents and can effectively decolorize and degrade dyes acs.org. 2Cl⁻ → Cl₂ + 2e⁻ Cl₂ + H₂O → HClO + Cl⁻ + H⁺ HClO → H⁺ + ClO⁻
Hydroxyl radicals (•OH) can also be generated electrochemically, particularly on high-oxygen-overpotential anodes like BDD acs.orgmdpi.comnih.govsoton.ac.uk. Water oxidation at the anode surface can produce hydroxyl radicals: H₂O → •OH + H⁺ + e⁻
These electrogenerated reactive species attack the this compound molecule through various mechanisms, including electron transfer, radical addition, and oxidation, leading to the cleavage of azo bonds, aromatic ring opening, and ultimately mineralization tandfonline.commdpi.com. Studies on the electrochemical degradation of Direct Blue 15 coupled with H₂O₂ have indicated that the degradation is mainly caused by the action of [H] and •OH radicals produced mdpi.com. GC-MS analysis of degradation products can help elucidate the degradation pathways, revealing the formation of intermediate molecules as the complex dye structure is broken down mdpi.com.
The specific degradation pathways and the dominant reactive species depend on factors such as the electrode material, applied current density, electrolyte composition, and pH of the solution acs.orgmdpi.comresearchgate.net.
Kinetic Analysis of this compound Electrochemical Oxidation
Electrochemical oxidation is a method explored for the degradation of dyes like this compound. Studies on similar azo dyes, such as Direct Blue 71, indicate that the kinetics of electrochemical oxidation can be influenced by factors like applied current density and the presence of supporting electrolytes. For Direct Blue 71, complete decolorization and mineralization were achieved in laboratory and pilot-scale reactors using platinum and stainless steel electrodes with NaCl as a supporting electrolyte. The decolorization and COD removal rates often fit pseudo-first-order kinetics, suggesting the involvement of indirect oxidation pathways, potentially through electrogenerated active species like OCl⁻. nih.govresearchgate.net Increasing the current density generally increases the degradation kinetics in electrochemical processes. mdpi.com For instance, the degradation rate of Methylene Blue increased with higher current density, with complete degradation occurring faster at 60 mA/cm² compared to 10 mA/cm². mdpi.com
Studies on the electrochemical degradation of Direct Blue 15 coupled with H₂O₂ have shown that the process follows first-order reaction kinetics. Under optimal conditions, high decolorization rates (up to 98%) were achieved, although TOC removal was lower (40%), indicating partial mineralization. mdpi.com The degradation is believed to be driven by reactive species such as [H] and ·OH generated by the iron-carbon micro-electrolysis coupled with H₂O₂ addition. mdpi.com
Biological and Enzymatic Degradation of this compound
Biological methods, utilizing microorganisms and their enzymes, offer environmentally friendly approaches for the degradation of azo dyes. openbiotechnologyjournal.comtandfonline.com These processes can occur under aerobic or anaerobic conditions, or a combination of both. tandfonline.comfrontiersin.org
Microbial consortia are often more effective than pure cultures for dye degradation due to synergistic metabolic interactions that can lead to a higher degree of mineralization. frontiersin.orgtandfonline.comenvirobiotechjournals.com Different species within a consortium can target various parts of the dye molecule or utilize intermediates produced by other bacteria, facilitating more complete breakdown. frontiersin.orgtandfonline.com While pure cultures allow for a detailed understanding of specific degradation mechanisms and pathways, they may be limited in their ability to degrade a wide range of dyes or achieve complete mineralization compared to mixed cultures. envirobiotechjournals.commdpi.com Studies have investigated bacterial consortia for the degradation of various azo dyes, demonstrating high decolorization efficiencies. tandfonline.comtandfonline.com For example, a bacterial consortium comprising Bacillus subtilis, B. subtilis, and B. cereus degraded 70-80% of Direct Yellow 12, Direct Blue 15, and Direct Red 23 within 48 hours. tandfonline.comtandfonline.com Another consortium was effective in decolorizing Acid Blue, a diazo dye, with 90% degradation observed within 22 hours in diluted textile effluent. sciepub.com
Enzymes play a crucial role in the microbial degradation of azo dyes. Key enzymes involved include azoreductases, laccases, and peroxidases. openbiotechnologyjournal.comtandfonline.comfrontiersin.orgmdpi.combiorxiv.org Azoreductases are particularly important in the initial step of azo dye degradation, catalyzing the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, which leads to the formation of colorless aromatic amines. openbiotechnologyjournal.comtandfonline.comfrontiersin.orgmdpi.com This process typically involves the transfer of electrons to the azo dye. tandfonline.com Laccases, which are copper-containing oxidases, can also degrade azo dyes, often without the need for redox mediators, although mediators can widen their substrate specificity. openbiotechnologyjournal.combiorxiv.org Laccases and peroxidases are generally involved in the further degradation of the aromatic amines produced by azoreductases, particularly under aerobic conditions. openbiotechnologyjournal.comfrontiersin.org Some studies have reported the involvement of laccase and manganese peroxidase enzymes in the degradation of Direct Blue dye by Aspergillus terreus. tandfonline.com While some enzymes like laccase produced by Podoscypha elegans showed limited degradation of Direct Blue 15, laccase from an alkaliphilic bacterial strain demonstrated efficient degradation of reactive azo dyes. biorxiv.org
The complete mineralization of azo dyes often requires a combination of anaerobic and aerobic processes. openbiotechnologyjournal.comfrontiersin.org Under anaerobic conditions, azoreductases cleave the azo bonds, yielding aromatic amines. openbiotechnologyjournal.comtandfonline.comfrontiersin.orgmdpi.comdeswater.com These aromatic amines can be more toxic than the parent dyes and may resist further degradation in the absence of oxygen. openbiotechnologyjournal.comtandfonline.comdeswater.com Subsequent aerobic treatment is necessary to further break down these aromatic amines into less toxic compounds or achieve complete mineralization into CO₂ and H₂O. openbiotechnologyjournal.comfrontiersin.orgdeswater.com For example, the degradation of Direct Blue 15 in an anoxic/oxic sequencing batch reactor system involved the cleavage of the azo bond under anoxic conditions, followed by the degradation of resulting aromatic amines under oxic conditions. deswater.com Intermediates formed during the degradation of azo dyes can include aromatic amines like 1-amino-8-naphthol and 3,3′-dimethylbenzidine, which can be further broken down through oxidation reactions. mdpi.com
Adsorptive Removal and Sequestration Studies of this compound
Adsorption is a widely used physicochemical method for removing dyes from wastewater. It involves the uptake of dye molecules onto the surface of an adsorbent material. core.ac.ukresearchgate.net This method is often favored for its simplicity and effectiveness, although it primarily transfers the pollutant from one phase to another rather than degrading it. mdpi.comresearchgate.net
A variety of materials have been explored as adsorbents for dye removal, including activated carbons, zeolites, and agricultural wastes. core.ac.ukresearchgate.netmdpi.comwhiterose.ac.ukbioone.org Activated carbon, known for its high surface area and porous structure, is a common adsorbent for dyes. core.ac.ukmdpi.comwhiterose.ac.uk However, its high cost can limit large-scale application, prompting research into more economical alternatives. core.ac.ukresearchgate.netwhiterose.ac.uk Low-cost adsorbents derived from agricultural wastes have gained significant attention due to their abundance, availability, and potential for effective dye removal. core.ac.ukresearchgate.netmdpi.combioone.org Examples of agricultural wastes used to produce activated carbon or directly as adsorbents include sugarcane bagasse, rice husk, corn cob, fruit stones, nut shells, banana peel, durian peel, and olive-waste cakes. core.ac.ukmdpi.combioone.org These materials can be chemically or physically modified to enhance their adsorption capacity. core.ac.uk The adsorption capacity of these materials depends on factors such as the adsorbent's surface area, pore size distribution, surface functional groups, and the characteristics of the dye molecule and the solution pH. mdpi.com Studies have shown that activated carbons prepared from agricultural wastes can exhibit high adsorption capacities for various dyes. core.ac.ukmdpi.combioone.org For instance, activated carbon from olive-waste cakes showed a maximum monolayer adsorption capacity of 146.31 mg/g for a tannery dye. core.ac.uk Banana and durian peels have also demonstrated significant adsorption capacities for Acid Blue 25. bioone.org
Data Tables
While specific detailed kinetic and adsorption data for this compound across all mentioned degradation methods were not consistently available in the search results, the principles and findings for similar dyes (like Direct Blue 15 and Direct Blue 71) and general classes of dyes (azo dyes) can illustrate the types of data generated in these studies.
Table 1: Examples of Microbial Decolorization Efficiency for Azo Dyes by Consortia (Illustrative based on search results)
| Dye | Microbial Consortium | Decolorization Efficiency (%) | Time (h) | Source Dye Type |
| Direct Yellow 12 | B. subtilis, B. subtilis, B. cereus | 70-80 | 48 | Azo |
| Direct Blue 15 | B. subtilis, B. subtilis, B. cereus | 70-80 | 48 | Azo |
| Direct Red 23 | B. subtilis, B. subtilis, B. cereus | 70-80 | 48 | Azo |
| Acid Blue 113 | Bacterial Consortium (Pseudomonas, Bacillus, Aeromonas) | 90 | 22 | Diazo |
Table 2: Examples of Adsorption Capacity of Agricultural Wastes for Dyes (Illustrative based on search results)
| Adsorbent Material | Source Material | Dye Adsorbed | Maximum Adsorption Capacity (mg/g) | Reference Dye Type |
| Activated Carbon | Olive-waste cakes | Tannery dye | 146.31 | - |
| Banana Peel | Agricultural Waste | Acid Blue 25 | 70.0 | Acid Dye |
| Durian Peel | Agricultural Waste | Acid Blue 25 | 89.7 | Acid Dye |
| Activated Carbon | Orange peel | Direct Navy Blue 106 | 107.53 | Direct Dye |
Adsorption Isotherm Modeling (Langmuir, Freundlich, Temkin, Jovanovic, Sips)
Adsorption isotherm models are used to describe the equilibrium relationship between the amount of adsorbate adsorbed onto an adsorbent and the concentration of the adsorbate in the surrounding solution at a constant temperature. Several models are commonly applied to analyze the adsorption behavior of dyes like this compound onto various matrices.
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites cellulosechemtechnol.roscialert.netjchemlett.com. It posits that adsorption occurs at specific homogeneous sites and that once a site is occupied, no further adsorption can occur at that site scialert.net. The Langmuir model is often successful in describing processes of monolayer adsorption cellulosechemtechnol.ro.
The Freundlich isotherm model, in contrast, describes multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution cellulosechemtechnol.roscialert.netjchemlett.com. It includes a constant related to the heterogeneity of the process deswater.com. The Freundlich isotherm mechanism can provide a good fit for experimental data under certain conditions scialert.net.
The Temkin isotherm model considers the effects of adsorbate-adsorbent interactions on the adsorption process cellulosechemtechnol.rojchemlett.com. It is based on the assumption that the heat of adsorption decreases linearly with the increase in coverage of the adsorbent surface cellulosechemtechnol.ro.
The Jovanovic isotherm model is based on assumptions derived from the Langmuir isotherm, considering mechanical contacts between the adsorbent and adsorbate jchemlett.comdeswater.com. Studies have shown that the Jovanovic model can represent experimental data well deswater.com.
The Sips isotherm model is a hybrid empirical model that combines features of both the Langmuir and Freundlich models cellulosechemtechnol.rojchemlett.com. It is particularly useful for describing adsorption on heterogeneous surfaces jchemlett.com. The Sips model can indicate effective monolayer sorption and a homogeneous distribution of active sites on the adsorbent surface, similar to the Langmuir model cellulosechemtechnol.ro.
Research on the adsorption of various dyes, including some direct dyes, onto different adsorbents has utilized these models. For instance, studies on the adsorption of Direct Red 81 and Methylene Blue onto post-coagulation sludge found that the data were well represented by the Jovanovic and Sips isotherm models deswater.com. Another study on Basic Blue 9 adsorption onto tea waste indicated that the Langmuir, Sips, and Redlich-Peterson isotherm models showed a good fit with experimental data, suggesting effective monolayer sorption cellulosechemtechnol.ro.
Table 1: Common Adsorption Isotherm Models and Their Characteristics
| Model | Assumption(s) | Surface Type |
| Langmuir | Monolayer adsorption, homogeneous sites | Homogeneous |
| Freundlich | Multilayer adsorption, non-uniform energy | Heterogeneous |
| Temkin | Adsorbate-adsorbent interactions, linear heat decrease | Heterogeneous |
| Jovanovic | Langmuir-like, mechanical contacts | Homogeneous |
| Sips | Combination of Langmuir and Freundlich | Heterogeneous |
Adsorption Kinetic Studies (Pseudo-First Order, Pseudo-Second Order, Intraparticle Diffusion, Elovich)
Adsorption kinetic studies investigate the rate at which adsorption occurs, providing insights into the adsorption mechanism and the rate-limiting steps. Several kinetic models are commonly applied to analyze experimental data.
The pseudo-first-order kinetic model, proposed by Lagergren, describes the adsorption rate based on the assumption that the rate of adsorption is proportional to the number of unoccupied sites ekb.egscirp.orgcellulosechemtechnol.ro.
The pseudo-second-order kinetic model assumes that the adsorption rate is proportional to the square of the number of unoccupied sites ekb.egscirp.orgcellulosechemtechnol.ro. This model often provides a better fit for experimental data, particularly when chemisorption is the rate-limiting step deswater.comrsc.orgresearchgate.net.
The intraparticle diffusion model, developed by Weber and Morris, explores the diffusion of the adsorbate within the pores of the adsorbent ekb.egcellulosechemtechnol.roicontrolpollution.comnih.gov. Plots based on this model can reveal whether intraparticle diffusion is the sole rate-limiting step or if other processes, such as film diffusion, are also involved icontrolpollution.com.
The Elovich model is an empirical equation often used to describe chemisorption kinetics on heterogeneous surfaces jchemlett.comekb.egcellulosechemtechnol.roicontrolpollution.com. It can provide information about the initial adsorption rate and desorption constant ekb.egicontrolpollution.com.
Studies on the adsorption kinetics of various dyes, including direct dyes, have frequently utilized these models. For instance, research on the adsorption of Direct Red 81 and Methylene Blue onto post-coagulation sludge indicated that the adsorption kinetics followed the Elovich and pseudo-second-order models, suggesting that the rate-limiting step involves chemisorption deswater.com. Another study on Basic Blue 9 biosorption onto tea waste found that the removal followed pseudo-second-order reaction kinetics cellulosechemtechnol.ro. For the adsorption of Direct Blue 78 onto chitosan (B1678972) and cyclodextrin (B1172386) polymers, the process followed pseudo-second-order kinetics nih.gov. In the case of Direct Blue 71 adsorption onto modified zeolite, the pseudo-second-order model showed a better fit with experimental data compared to pseudo-first-order, Elovich, and intraparticle diffusion models researchgate.net.
Table 2: Common Adsorption Kinetic Models and Their Characteristics
| Model | Assumption(s) | Information Provided |
| Pseudo-First Order | Rate proportional to unoccupied sites | Rate constant |
| Pseudo-Second Order | Rate proportional to square of unoccupied sites | Rate constant, equilibrium capacity |
| Intraparticle Diffusion | Diffusion within adsorbent pores | Diffusion rate constant, boundary layer effects |
| Elovich | Chemisorption on heterogeneous surfaces | Initial adsorption rate, desorption constant |
Mechanisms of this compound Adsorption onto Various Matrices
The mechanisms by which this compound adsorbs onto different materials are influenced by the chemical structure of the dye, the properties of the adsorbent, and the solution chemistry (e.g., pH). Direct dyes, including this compound, are typically anionic azo dyes deswater.com.
Adsorption mechanisms can involve various interactions, such as electrostatic attraction, hydrogen bonding, van der Waals forces, and pore diffusion ekb.egscirp.orgresearchgate.net. For anionic dyes like this compound, electrostatic attraction between the negatively charged dye molecules and positively charged functional groups on the adsorbent surface can play a significant role, particularly at pH values where the adsorbent surface is positively charged scirp.org.
The presence of functional groups on the adsorbent, such as hydroxyl (-OH) and amino (-NH2) groups, can facilitate adsorption through electrostatic interactions and hydrogen bonding cellulosechemtechnol.roscirp.org. For example, studies on the adsorption of other dyes have shown that binding can occur at -OH and C=O groups cellulosechemtechnol.ro. Chitosan, a common adsorbent for dyes, utilizes the protonation of its primary amino groups in acidic media to strongly adsorb anionic dyes through electrostatic attraction scirp.org.
The nature of the adsorbent material significantly impacts the adsorption mechanism. Different adsorbents, such as modified nanofibers, post-coagulation sludge, and biosorbents, exhibit varying surface properties and pore structures, leading to different adsorption behaviors for this compound or similar dyes cellulosechemtechnol.rodeswater.comekb.eg.
Advanced Oxidation Processes (AOPs) and Hybrid Systems for this compound Degradation
Advanced Oxidation Processes (AOPs) are powerful techniques used for the degradation of organic pollutants in wastewater, including dyes like this compound redalyc.orgijcce.ac.iratlantis-press.comdeswater.com. AOPs are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds redalyc.orgijcce.ac.irdeswater.commdpi.comrsc.org. These processes can lead to the degradation and even mineralization of complex dye molecules into simpler, less harmful substances ijcce.ac.iratlantis-press.comresearchgate.net.
Hybrid systems combine AOPs with other treatment technologies to enhance efficiency and overcome limitations mdpi.comgjesm.netresearchgate.netscispace.com. These integrated approaches can offer synergistic effects for more effective dye removal redalyc.orgmdpi.com.
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals ijcce.ac.irmdpi.comrsc.orgresearchgate.net. This process is effective for degrading organic pollutants and is often carried out under acidic conditions, typically around pH 3.5, which is considered optimum for Fenton oxidation rsc.orgarcjournals.orgmdpi.com. The degradation efficiency is influenced by parameters such as the concentrations of Fe²⁺ and H₂O₂, and pH researchgate.netarcjournals.org.
The Photo-Fenton process enhances the Fenton reaction by utilizing UV or visible light irradiation ijcce.ac.irresearchgate.netarcjournals.orgraco.cat. UV light can accelerate the breakdown of H₂O₂ and regenerate Fe²⁺ from Fe³⁺, leading to increased production of hydroxyl radicals and improved degradation efficiency researchgate.netmdpi.commdpi.com. Studies have shown that photo-Fenton processes can achieve higher decolorization and TOC removal compared to the conventional Fenton process mdpi.comraco.cat. The efficiency of photo-Fenton can be influenced by the light source (e.g., UVA or visible light) raco.cat.
Both Fenton and photo-Fenton processes have been applied to the degradation of various dyes, including some direct dyes ijcce.ac.iratlantis-press.comarcjournals.org. While highly effective, the Fenton process can generate a significant amount of iron sludge that requires further treatment gjesm.net.
Peroxymonosulfate-Based Oxidation
Peroxymonosulfate (PMS) is another oxidant used in AOPs for dye degradation mdpi.comnih.govresearchgate.netnih.govscilit.com. PMS can be activated by various methods, including transition metals (e.g., cobalt, iron), carbon materials, and UV light, to produce reactive species such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH) mdpi.comresearchgate.net. Sulfate radicals are strong oxidants that can effectively degrade organic pollutants mdpi.comresearchgate.net.
Studies have shown that PMS-based oxidation can effectively remove dyes. For example, methylene blue was significantly removed by PMS directly, and the degradation followed pseudo-first-order kinetics nih.gov. Alkaline activation of PMS has also been shown to be highly effective for dye removal, with sulfate radicals identified as the dominant oxidizing species researchgate.net. The oxidation rate can be influenced by factors such as pH and oxidant concentration nih.govresearchgate.net.
Integration of Degradation and Separation Technologies (e.g., Membrane Filtration, Electrocoagulation)
Integrating degradation processes like AOPs with separation technologies can provide comprehensive solutions for wastewater treatment scirp.orgmdpi.comscispace.comraco.cat. Hybrid systems combine the strengths of different methods to achieve higher removal efficiencies and address limitations such as membrane fouling or incomplete mineralization mdpi.comresearchgate.netresearchgate.net.
Electrocoagulation (EC) is an electrochemical technique that uses sacrificial anodes (commonly iron or aluminum) to generate coagulating species in situ gjesm.netresearchgate.netresearchgate.net. These species destabilize pollutants, leading to their aggregation and removal by sedimentation or flotation researchgate.netresearchgate.net. EC is considered an environmentally friendly technology with advantages such as shorter treatment times and lower sludge production compared to chemical coagulation researchgate.net. Hybrid systems combining electrocoagulation with other processes, such as electrofiltration, have been explored for water treatment researchgate.net.
Integrating AOPs with membrane filtration or electrocoagulation can lead to synergistic effects, resulting in improved dye removal efficiency, reduced treatment time, and potentially lower costs mdpi.comresearchgate.netscispace.com. These hybrid systems offer promising avenues for the effective treatment of wastewater containing dyes like this compound.
Table 3: Examples of Integrated Degradation and Separation Technologies
| Integrated System | Degradation Process | Separation Process | Potential Benefits |
| AOP + Membrane Filtration | Fenton, Photo-Fenton, etc. | MF, UF, NF, RO | Improved removal, reduced fouling, water reuse |
| Electrocoagulation + Membrane Filtration | Electrocoagulation | Filtration | Efficient pollutant removal, reduced sludge, fouling mitigation |
| Photocatalytic Membranes | Photocatalysis | Filtration | Simultaneous degradation and separation |
Identification and Characterization of this compound Degradation Products
The degradation of complex azo dyes like this compound typically proceeds through a series of steps, leading to the formation of various intermediate products before complete mineralization can occur. Identifying and characterizing these intermediates is crucial for elucidating the degradation pathways and assessing the potential toxicity of the treated effluent.
Chromatographic-Mass Spectrometric Elucidation of Intermediates (LC-MS/MS, GC-MS)
Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for separating, identifying, and characterizing the intermediate products formed during dye degradation. LC-MS/MS is particularly appropriate for the identification of intermediate products in photocatalytic degradation due to their potentially hydrophilic nature, which can make them difficult to extract for GC-MS analysis. scispace.com Sulfonated azo dyes and molecules, being non-volatile and highly water-soluble, are also not amenable to GC/MS analysis. scispace.com
Studies on the degradation of other direct blue dyes, such as Direct Blue 71 (DB71) and Direct Blue 15 (DB15), have successfully employed these techniques. For instance, LC-MS/MS has been used to determine the degradation pathway and identify intermediate products of DB71 during photocatalytic degradation. scispace.comresearchgate.net Similarly, GC-MS has been utilized to identify the degradation products of CI Direct Blue 15 in studies involving iron-carbon micro-electrolysis coupled with H₂O₂. nih.govmdpi.com Analysis of treated wastewater using GC-MS revealed five main degradation products for CI Direct Blue 15. nih.govmdpi.com
While specific studies on this compound degradation products using these methods were not found in the provided search results, the application of LC-MS/MS and GC-MS to similar azo dyes like DB71 and DB15 demonstrates their relevance and efficacy in this field. The identification of intermediate compounds is vital for proposing possible degradation mechanisms. researchgate.net
Spectroscopic Confirmation of Azo Bond Cleavage and Aromatic Ring Opening
Spectroscopic methods, such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, play a crucial role in confirming key structural changes during the degradation of azo dyes, specifically the cleavage of azo bonds and the opening of aromatic rings.
UV-Vis spectroscopy is commonly used to monitor the decolorization of dye solutions by observing the decrease in absorbance at the dye's maximum wavelength, typically in the visible region. niscpr.res.in The disappearance of this peak indicates the breakdown of the chromophore, which is often associated with the cleavage of the azo bond. acs.org Changes in the UV region (200-400 nm) can also provide information about the formation and degradation of intermediate products, particularly those containing aromatic structures. nih.gov However, UV-Vis spectroscopy alone may not fully reveal the complexity of the degradation process and the formation of multiple intermediates. nih.gov
FTIR spectroscopy can provide more detailed information about the functional groups present in the dye and its degradation products. Changes or disappearance of characteristic absorption bands can indicate specific bond cleavages or the formation of new functional groups. For azo dyes, the stretching vibration of the azo group (-N=N-) typically appears in the range of 1455-1630 cm⁻¹. nih.govmdpi.com The disappearance or significant reduction of these bands in the FTIR spectra of degraded samples provides spectroscopic evidence for the cleavage of the azo bond. niscpr.res.innih.gov Additionally, FTIR can help identify changes related to aromatic ring structures, although specific bands for aromatic C=C stretching vibrations can overlap with other peaks. nih.gov The appearance of bands corresponding to functional groups of aliphatic compounds or small molecules can indicate the progress of aromatic ring opening and further degradation towards mineralization.
Studies on the biodegradation of Direct Blue 71 have used UV-Vis spectral analysis to show a decrease and eventual disappearance of the peak at the dye's maximum wavelength, indicating decolorization. niscpr.res.in FTIR analysis of the degraded products of DB71 also showed the disappearance of bands representing the azo linkage. niscpr.res.in Similarly, FTIR analysis of Direct Blue 15 has shown characteristic bands for C=C in aromatic rings attached to the N=N of the azo cluster, and changes in these bands upon degradation can provide insights into the process. mdpi.com
Pathways of Mineralization and Byproduct Formation
The ultimate goal of effective dye degradation is complete mineralization, where the organic compounds are converted into inorganic substances such as carbon dioxide, water, and mineral salts. However, degradation often proceeds through various pathways, leading to the formation of intermediate byproducts. The nature and toxicity of these byproducts are significant concerns.
A common initial step in the degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. mdpi.comchem-agilent.com This cleavage can be facilitated by various methods, including biological processes involving azoreductase enzymes niscpr.res.in or advanced oxidation processes. mdpi.com Azo bond cleavage is often considered a key step in decolorization.
Following azo bond cleavage, the resulting aromatic amines and other intermediate fragments can undergo further degradation through processes such as hydroxylation, oxidation, ring opening, and ultimately, mineralization. scispace.com The specific degradation pathway is highly dependent on the degradation method employed. For example, photocatalytic degradation often involves the generation of reactive species like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which attack the dye molecule and its intermediates. mdpi.comtandfonline.com
Studies on the degradation of other dyes have identified various byproducts. For instance, the ozonation of C.I. Direct Blue 106 yielded oxidation by-products including sulphate, nitrate, nitrite (B80452), chloride ions, and phenolic compounds. scispace.com Further decomposition of prevalent oxidation products resulted in hydrogenated organic by-products, substituted benzene, different ions, and phenolic compounds, which could be further oxidized to carbon dioxide and water under optimal conditions. scispace.com In the photocatalytic degradation of Reactive Blue 19, intermediate products were further degraded to low molecular weight aldehydes, organic acids, nitrate, and sulfate. scielo.org.za
The mineralization extent can be monitored by measuring parameters such as Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) removal. scispace.comnih.govresearchgate.net A decrease in COD or an increase in TOC removal indicates the conversion of organic compounds into inorganic forms. However, decolorization (loss of color) does not always equate to complete mineralization, as intermediate products may be colorless but still possess significant organic content or toxicity. researchgate.net
The formation of toxic byproducts, such as certain aromatic amines, is a critical consideration in evaluating the effectiveness and safety of a degradation process. nih.govchem-agilent.com Some degradation methods aim to minimize the formation of such harmful substances. rsc.orgrsc.org
While detailed pathways for the mineralization and byproduct formation of this compound were not explicitly found in the provided search results, the principles observed in the degradation of similar azo dyes suggest that this compound would likely undergo azo bond cleavage followed by further oxidation and ring-opening reactions, leading to the formation of various intermediate compounds before eventual mineralization. The specific byproducts and the efficiency of mineralization would depend on the chosen degradation technology.
Sophisticated Analytical Methodologies for Direct Blue 90 Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural and electronic properties of dye molecules. These techniques provide insights into molecular structure, reaction kinetics, and conformational states.
UV-Visible Spectrophotometry for Reaction Progress Monitoring
UV-Visible spectrophotometry is a fundamental technique for monitoring chemical reactions involving colored compounds like Direct Blue 90. spectroscopyonline.com The principle lies in the direct proportionality between the absorbance of light at a specific wavelength and the concentration of the absorbing species in the solution. thermofisher.com This method is frequently used to track the degradation or transformation of dyes in processes such as photocatalysis or advanced oxidation.
Research on the degradation of structurally similar direct dyes illustrates this application. For instance, in the degradation of Direct Blue 15, the reaction progress is monitored by measuring the decrease in absorbance at its maximum absorption wavelength (λmax) of 602 nm. mdpi.com Similarly, the degradation of Direct Blue 1 is followed by observing the concentration decrease at a wavelength of 565 nm. mdpi.com As the dye's chromophoric structure is broken down, the absorbance decreases, allowing for the calculation of degradation efficiency and reaction kinetics. mdpi.com Studies often show that the degradation of these dyes follows pseudo-first-order kinetics. mdpi.commdpi.com
Table 1: Example of UV-Vis Data for Monitoring Direct Dye Degradation Data is illustrative of the technique using a related direct dye.
| Reaction Time (minutes) | Absorbance at λmax | Decolorization Efficiency (%) |
|---|---|---|
| 0 | 1.50 | 0 |
| 15 | 0.95 | 36.7 |
| 30 | 0.50 | 66.7 |
| 45 | 0.18 | 88.0 |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Structural Elucidation
Both FTIR and Raman spectroscopy are powerful, complementary techniques used to identify functional groups and provide a "fingerprint" of a molecule's vibrational modes, which is essential for structural elucidation. mdpi.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations like stretching and bending of chemical bonds. wikipedia.org Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser) and provides information on vibrational, rotational, and other low-frequency modes. nih.gov
In the analysis of direct azo dyes, FTIR can identify key functional groups. For example, in studies of Direct Blue 1, characteristic peaks are assigned to specific molecular vibrations. researchgate.net Raman spectroscopy can reveal vibrations that are inactive or weak in FTIR. researchgate.net For instance, Raman signals can confirm the presence of C=C vibrations from phenyl and naphthyl rings and sulfonate groups, which are characteristic of many direct dyes. researchgate.net
Table 2: Key FTIR and Raman Signals for Structural Elucidation of a Related Direct Dye (Direct Blue 1)
| Wavenumber (cm⁻¹) | Technique | Assignment |
|---|---|---|
| 1595 | Raman | ν(C=C) stretching from phenyl rings |
| 1566 | Raman | ν(C=N) from hydrazone tautomer |
| 1170 | Raman | Sulfonate groups |
| ~3400 | FTIR | ν(O-H) and ν(N-H) stretching |
| ~1600 | FTIR | Aromatic ring stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. nih.govresearchgate.net It relies on the magnetic properties of atomic nuclei and can provide information about the connectivity of atoms and their spatial relationships. researchgate.net Techniques like the Nuclear Overhauser Effect (NOE) can measure through-space distances between protons, which is crucial for defining molecular conformation. nih.gov
While NMR is exceptionally powerful, its application to large, complex molecules like this compound can be challenging due to signal overlap and conformational flexibility. pnas.org However, for smaller molecules or fragments, NMR provides unambiguous structural data. nih.gov For complex peptides, which share some of the conformational flexibility challenges, advanced NMR experiments are used to map the conformational landscape. mdpi.com A hypothetical NMR analysis of this compound would involve assigning the ¹H and ¹³C chemical shifts and using 2D NMR experiments (like COSY, HSQC, and NOESY) to piece together its structure and preferred conformation in solution.
Advanced Mass Spectrometry Techniques (High-Resolution MS, DART-MS)
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. rsc.org This is critical for confirming the identity of a compound like this compound and for identifying unknown degradation byproducts or impurities.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state with minimal to no sample preparation. wikipedia.orgnih.gov The sample is placed in a stream of heated, excited gas (like helium), which desorbs and ionizes the analyte for mass analysis. nih.gov DART-MS is particularly useful for the rapid screening of dyes on surfaces, such as textiles. nih.gov This technique typically produces simple mass spectra, often showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, making it a powerful tool for quick identification. wikipedia.org
Chromatographic Separation and Quantification Methods (HPLC, TLC)
Chromatography is essential for separating complex mixtures and quantifying the individual components. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for the analysis of dyes.
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of dyes. labrulez.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. chem-agilent.com For azo dyes, HPLC systems are often coupled with UV-Vis or mass spectrometry detectors for sensitive and specific detection. labrulez.comchem-agilent.com The analysis of dyes structurally similar to this compound, such as Direct Blue 6 and Direct Blue 15, has been demonstrated using reversed-phase HPLC. chem-agilent.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for separating mixtures and monitoring reaction progress. interchim.com A sample is spotted on a plate coated with a stationary phase (like silica gel), and a mobile phase moves up the plate via capillary action, separating the components based on their differential affinity for the two phases. While traditionally a qualitative technique, modern TLC with densitometry detection can also be used for quantification. labrulez.com
Table 3: Example of HPLC Conditions for the Analysis of Direct Azo Dyes Method is illustrative of the technique using related direct dyes.
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Time-programmed mixture of A and B |
| Flow Rate | 0.6 - 0.7 mL/min |
| Detection | UV-Vis Diode Array Detector or Mass Spectrometer |
| Injection Volume | 5 µL |
Development of Electrochemical Sensors and Biosensors for this compound Detection
Electrochemical sensors and biosensors offer a promising avenue for the rapid, sensitive, and portable detection of environmental pollutants like dyes. mdpi.com These devices work by converting a chemical interaction at a specially modified electrode surface into a measurable electrical signal. mdpi.com
The development of a sensor for a specific dye like this compound would involve designing a recognition element that selectively binds to the dye molecule. This can be achieved using molecularly imprinted polymers (MIPs), where a polymer is formed around the target molecule, creating specific binding cavities after the target is removed. mdpi.comnih.gov The electrode surface can be modified with nanomaterials, such as graphene or nanoparticles, to enhance conductivity and sensitivity. acs.org The binding of the dye to the sensor surface causes a change in an electrochemical property, such as current or potential, which can be measured by techniques like cyclic voltammetry or differential pulse voltammetry. mdpi.comnih.gov
While specific sensors for this compound are not widely reported, the principles have been successfully applied to other dyes and biomarkers. mdpi.com Biosensors represent a further advancement, incorporating biological recognition elements like enzymes or antibodies to achieve very high specificity and sensitivity. nih.gov
Theoretical and Computational Chemistry Investigations of Direct Blue 90
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules. They can provide information about molecular geometry, energy levels, charge distribution, and spectroscopic properties. Electronic structure analysis is fundamental to understanding a molecule's reactivity and interactions.
Based on the available search results, specific studies detailing quantum chemical calculations and electronic structure analysis performed on Direct Blue 90 were not identified.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is often employed to study reaction mechanisms by calculating the energy profiles of proposed reaction pathways, identifying transition states, and determining activation energies.
Information regarding specific DFT studies focused on the reaction mechanisms involving this compound was not found in the conducted searches.
Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a valuable concept for predicting the reactivity of chemical species. The energies and spatial distributions of the HOMO and LUMO can indicate where a molecule is likely to donate or accept electrons, respectively, thus influencing its participation in chemical reactions.
Specific research applying Frontier Molecular Orbital (FMO) analysis to understand the reactivity of this compound was not identified in the available search results.
Molecular Dynamics Simulations for Adsorption and Interaction Studies
Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, including their adsorption onto surfaces, interactions with solvents, and aggregation properties. These simulations are particularly useful for studying the behavior of molecules in different environments.
Detailed studies utilizing molecular dynamics simulations specifically for investigating the adsorption or interaction of this compound were not found in the conducted searches.
Computational Modeling of Degradation Pathways and Intermediates
Computational modeling can play a crucial role in understanding the degradation pathways of chemical compounds. By simulating potential reaction steps and identifying possible intermediates, computational methods can help elucidate the mechanisms by which a compound breaks down under various conditions (e.g., photochemical, biological, chemical degradation). This information is vital for assessing the environmental fate and persistence of a substance.
Specific computational modeling studies focused on the degradation pathways and intermediates of this compound were not identified in the available search results.
Novel Research Applications of Direct Blue 90 and Its Derivatives
Bio-conjugation and Bio-imaging Research
The potential for conjugating dyes to biomolecules for research purposes, such as bio-imaging, is another avenue being explored for various chromophores. Bio-conjugation involves chemically linking a dye or probe molecule to a biomolecule, such as a protein or nucleic acid, to enable tracking or visualization within biological systems. mdpi.com Bio-imaging techniques utilize these labeled biomolecules to study cellular structures, processes, or the distribution of molecules within living organisms. mdpi.comacs.orgbeilstein-journals.org
While Direct Blue 90 is not specifically highlighted in the search results for direct bio-conjugation or bio-imaging applications, other direct dyes and organic fluorophores are actively researched for these purposes. mdpi.comacs.orgmdpi.commdpi.comthno.org The development of new fluorescent probes and imaging agents is a significant area within bio-imaging research. mdpi.comacs.orgmdpi.com The structural modification of existing dye chromophores is a common strategy to improve their properties for biological applications, such as adjusting their absorption/emission wavelengths, increasing quantum yields, or enhancing their compatibility with biological environments. acs.org The presence of functional groups in the structure of this compound could potentially be leveraged for chemical conjugation to biomolecules, although specific research on this for this compound was not found in the provided results.
Materials Science Applications Beyond Traditional Dyeing
Materials science research involving this compound extends beyond its conventional use in coloring textiles. This includes exploring its interactions with various materials and its potential in areas like environmental remediation and the development of novel composite materials.
This compound has been studied for its removal from wastewater using various adsorbent materials. This research is driven by environmental concerns related to dye effluent from textile industries. researchgate.net Studies have investigated the adsorption of this compound onto materials such as chitosan (B1678972) and cyclodextrins. For instance, research indicates that chitosan-NaOH and β-cyclodextrin-epichlorohydrin polymers are effective adsorbents for Direct Blue 78 (a related direct blue dye) from aqueous solutions, with the adsorption primarily controlled by chemisorption. Another study focused on the adsorptive removal of Direct Blue 9 from aqueous solutions using polymeric nanoparticles, determining optimal conditions and adsorption capacity. pjoes.com
| Adsorbent Material | Dye Adsorbed | Maximum Adsorption Capacity (qmax) | Equilibrium Time | Reference |
| Chitosan-NaOH | Direct Blue 78 | 299.67 mg/g | 20–25 minutes | |
| β-cyclodextrin-epichlorohydrin polymer | Direct Blue 78 | Superior to Chitosan-NaOH | Not specified | |
| Polymeric nanoparticles | Direct Blue 9 | 15.49 mg/g | 90 minutes | pjoes.com |
| CCNFs | Anionic direct dye | 1281.74 mg/g | Not specified | researchgate.net |
Note: Direct Blue 78 and Direct Blue 9 are related direct blue dyes often studied in similar contexts to this compound.
Furthermore, the interaction of this compound with cellulose-based materials is being investigated in the context of improving dyeing processes and exploring salt-free dyeing methods. researchgate.netmdpi.com Research has shown that modifying cellulose (B213188) fibers through cationization can enhance their interaction with anionic direct dyes like this compound, potentially reducing the need for large amounts of salt in the dyeing process and improving dye uptake and color fixation. researchgate.netmdpi.com For example, synthesized cationized cellulose nanofibers (CCNFs) showed high adsorption capacity for anionic dyes in salt-free dyeing of ultra-lightweight paper. researchgate.net
The use of this compound and its derivatives in composite materials is another area of interest. While specific examples involving this compound were not detailed, research on advanced functional materials includes the development of nanocomposites and hybrid materials for various applications, including photocatalysis and adsorption. iwaponline.comresearchgate.netbohrium.com The incorporation of dyes into such materials can impart specific optical, electronic, or surface properties.
Future Research Directions and Methodological Advancements for Direct Blue 90 Studies
Integration of Artificial Intelligence and Machine Learning in Predicting Direct Blue 90 Behavior and Treatment Efficiency
The application of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the approach to managing wastewater containing this compound. These computational tools offer the potential to create predictive models that can forecast the behavior of the dye under various environmental conditions and optimize the efficiency of treatment processes. By analyzing complex, non-linear relationships between multiple variables, AI and ML can significantly reduce the need for extensive trial-and-error experimentation, leading to more rapid and cost-effective solutions.
Artificial Neural Networks (ANNs) have emerged as a particularly promising tool. For instance, an ANN model was successfully developed to predict the photochemical decolorization of an azo dye, C.I. Acid Orange 7, achieving a high correlation coefficient (R²=0.996). nih.gov The model used initial dye and hydrogen peroxide concentrations, pH, and irradiation time as inputs to predict decolorization efficiency. nih.gov This approach can be adapted to model the degradation of this compound in various advanced oxidation processes (AOPs). Similarly, machine learning models have been used to predict the removal of dyes like Reactive Blue 19, with ANNs showing a high coefficient of determination (R² = 0.9606) and identifying the most influential operational parameters. researchgate.net
Another study focused on the electrochemical oxidation of Direct Blue 86, a dye structurally similar to this compound. An ANN model demonstrated the best statistical fit for predicting both dye and Chemical Oxygen Demand (COD) removal, outperforming other regression models with an R² value of 0.9691. researchgate.net Furthermore, machine learning models, including Support Vector Regression (SVR) and Random Forest (RF), have been applied to predict the simultaneous aerobic biodegradation of azo dyes and hexavalent chromium. mdpi.com The SVR-Fruit Fly Optimization Algorithm (SVR-FOA) hybrid model showed the best performance in predicting the complex biological process. mdpi.com
Future research should focus on developing specific AI and ML models for this compound. This would involve creating large datasets from laboratory experiments on its degradation and adsorption under various conditions (e.g., different adsorbents, catalyst concentrations, pH levels, and temperatures). These models could then be used to:
Predict the rate and extent of this compound degradation in different treatment systems.
Optimize the operational parameters of treatment processes in real-time to maximize efficiency and minimize costs.
Screen for novel and more effective adsorbent materials or catalysts for this compound removal.
Forecast the potential formation of toxic intermediates during the degradation process.
| Azo Dye | Treatment Process | AI Model | Performance Metric | Value | Reference |
|---|---|---|---|---|---|
| C.I. Acid Orange 7 | UV/H₂O₂ | ANN | R² | 0.996 | nih.gov |
| Direct Blue 86 | Electrochemical Oxidation | ANN | R² | 0.9691 | researchgate.net |
| Direct Blue 86 | Electrochemical Oxidation | ANN | RMSE | 0.0583 | researchgate.net |
| Reactive Blue 19 | Adsorption | ANN | R² | 0.9606 | researchgate.net |
| General Azo Dyes | Aerobic Biodegradation | SVR-FOA | Correlation Coefficient | 0.644 | mdpi.com |
| General Azo Dyes | Aerobic Biodegradation | SVR | Correlation Coefficient | 0.146 | mdpi.com |
| General Azo Dyes | Aerobic Biodegradation | RF | - | Lower than SVR-FOA | mdpi.com |
Development of Sustainable and Circular Economy Approaches for Dye Wastewater Management
The traditional "take-make-dispose" linear economic model is unsustainable for managing textile wastewater containing this compound. Future research must prioritize the development of sustainable and circular economy approaches that aim to minimize waste, recover valuable resources, and close the loop on material flows. This paradigm shift involves viewing wastewater not as a waste product, but as a source of reusable water, energy, and even the dye itself.
A key area of research is the recovery and reuse of this compound from dyeing effluents. Studies have demonstrated the feasibility of separating and recovering direct dyes using various techniques. For example, alginate-chitosan beads have been shown to be effective adsorbents for Direct Blue 78, with a removal efficiency of about 97%. nih.gov Critically, subsequent desorption experiments showed that about 50% of the adsorbed dye could be released and reused in further dyeing processes. nih.gov Similarly, membrane filtration technologies, such as nanofiltration and reverse osmosis, have been investigated for their ability to treat and recover wastewater from dyeing processes, including those using direct dyes. mdpi.com These technologies can produce high-quality water suitable for reuse in the dyeing process, significantly reducing freshwater consumption. mdpi.com
Another promising avenue is the valorization of the sludge generated from the treatment of dye wastewater. Research on Direct Blue 15, another azo dye, has explored using the dye-adsorbed sludge, specifically on halloysite (B83129) nanotubes, as a reinforcing agent in the fabrication of composites with plastic waste. murdoch.edu.au This approach not only remediates the dye but also creates a value-added product from the waste material, perfectly aligning with circular economy principles. murdoch.edu.au
Future research in this area should focus on:
Developing highly selective and efficient methods for the recovery of this compound from wastewater with minimal degradation.
Optimizing the integration of different treatment and recovery technologies (e.g., adsorption followed by membrane filtration) to create closed-loop systems.
Assessing the economic viability and scalability of these circular approaches for industrial applications.
Investigating the conversion of waste streams from this compound treatment into new materials or energy sources.
Interdisciplinary Approaches Combining Chemistry, Environmental Science, and Engineering for Holistic Solutions
Addressing the complex challenges posed by this compound pollution requires a departure from siloed research efforts. Holistic and effective solutions will emerge from interdisciplinary approaches that integrate the expertise of chemists, environmental scientists, and engineers. Such collaborations can lead to a more comprehensive understanding of the problem and the development of more robust and sustainable treatment technologies.
A prime example of this synergy is in the field of bioremediation. Environmental scientists and microbiologists can identify and isolate microorganisms capable of degrading azo dyes like this compound. gnest.org Chemists can then elucidate the metabolic pathways and enzymatic reactions involved in this degradation. This knowledge allows chemical and process engineers to design and optimize bioreactors that create the ideal conditions for these microorganisms to thrive and efficiently break down the dye. acs.org Furthermore, this interdisciplinary approach ensures that the degradation byproducts are also identified and assessed for their toxicity, preventing the replacement of one environmental problem with another. gnest.org
The development of advanced oxidation processes (AOPs) also benefits greatly from interdisciplinary collaboration. Chemists can design and synthesize novel catalysts, while engineers can develop innovative reactor designs, such as microchannel reactors, to enhance the efficiency of the Fenton process for degrading direct dyes. researchgate.net Environmental scientists can then assess the real-world applicability and environmental impact of these technologies, ensuring they are not only effective but also safe and sustainable.
Future research should actively foster these collaborations to:
Combine biological and chemical treatment methods in hybrid systems to achieve complete mineralization of this compound.
Develop integrated models that combine chemical kinetics, biological processes, and reactor engineering to simulate and optimize treatment systems.
Conduct life cycle assessments of new treatment technologies, considering inputs from chemistry (synthesis of materials), engineering (energy consumption), and environmental science (ecotoxicity of discharges).
Establish collaborative projects that bring together researchers from these different fields to address specific challenges related to this compound, from its initial synthesis to its final fate in the environment.
Q & A
Q. What protocols ensure the ethical use of lab-generated data on this compound’s environmental persistence in regulatory policymaking?
- Methodological Answer : Adhere to ISO 14040/44 standards for lifecycle assessment (LCA) to quantify environmental impacts. Cross-validate field data with microcosm studies simulating natural water bodies. Engage stakeholders via Delphi method surveys to align experimental endpoints with regulatory thresholds .
Q. How can researchers design longitudinal studies to assess the biodegradation of this compound in anaerobic sludge reactors without confounding microbial community shifts?
- Methodological Answer : Use metagenomic sequencing (16S rRNA) at baseline and intervals to monitor microbial diversity. Pair with qPCR for functional genes (e.g., azo reductase) and control reactors with autoclaved sludge. Report degradation rates normalized to total organic carbon (TOC) to account for biomass variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
